molecular formula C13H13F3O3 B6342971 Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate CAS No. 894802-88-1

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate

Cat. No.: B6342971
CAS No.: 894802-88-1
M. Wt: 274.23 g/mol
InChI Key: KZMSCTZPRRWOCW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is a chemical compound with the molecular formula C13H13F3O3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate typically involves the reaction of ethyl acetoacetate with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is utilized in diverse scientific research areas:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-11(17)7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMSCTZPRRWOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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